

Application Note: Quantification of (Rac)-Zevaquenabant in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889

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Introduction

Zevaquenabant is an investigational small-molecule drug acting as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its therapeutic potential is being explored in various fibrotic and metabolic disorders. To support preclinical and clinical development, a reliable and robust bioanalytical method for the quantification of **(Rac)-Zevaquenabant** in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of **(Rac)-Zevaquenabant** in human plasma.

Principle of the Method

This method employs protein precipitation for the extraction of **(Rac)-Zevaquenabant** and an internal standard (IS) from human plasma. The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. The detection and quantification are performed by a UV detector. The use of an internal standard ensures high precision and accuracy by correcting for potential variations during sample processing and injection.

Experimental Protocols

Materials and Reagents

- **(Rac)-Zevaquenabant** reference standard

- Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid, analytical grade
- Ultrapure water
- Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable for this method.

Parameter	Condition
HPLC Column	Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Gradient Program	0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10.1-12 min: 30% B (re-equilibration)
Column Temperature	30 °C
Injection Volume	20 µL
UV Detection	254 nm (or wavelength of maximum absorbance for Zevaquenabant)
Internal Standard	A suitable, structurally related compound with a distinct retention time.

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **(Rac)-Zevaquenabant** and the IS in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Zevaquenabant stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve points.
- Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 500 ng/mL.
- Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL).

Sample Preparation Protocol

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Pipette 100 μ L of plasma sample, calibration standard, or QC into the corresponding tube.
- Add 20 μ L of the IS working solution (500 ng/mL) to each tube (except for blank samples) and vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a clean HPLC vial.
- Inject 20 μ L of the supernatant into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation parameters for bioanalytical assays.

Table 1: Calibration Curve and Linearity

Parameter	Result
Linearity Range	10 - 1000 ng/mL
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	≥ 0.995
Weighing Factor	$1/x^2$

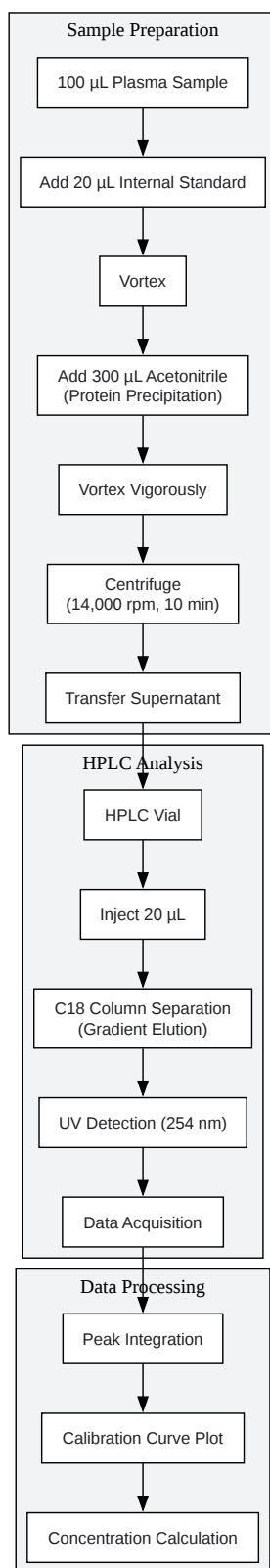
Table 2: Precision and Accuracy

QC Concentration (ng/mL)	Precision (CV, %) (Intra-day, n=6)	Accuracy (%) (Intra-day, n=6)	Precision (CV, %) (Inter-day, n=18)	Accuracy (%) (Inter-day, n=18)
Low QC (30)	< 15%	85 - 115%	< 15%	85 - 115%
Mid QC (300)	< 15%	85 - 115%	< 15%	85 - 115%
High QC (800)	< 15%	85 - 115%	< 15%	85 - 115%

Table 3: Recovery and Matrix Effect

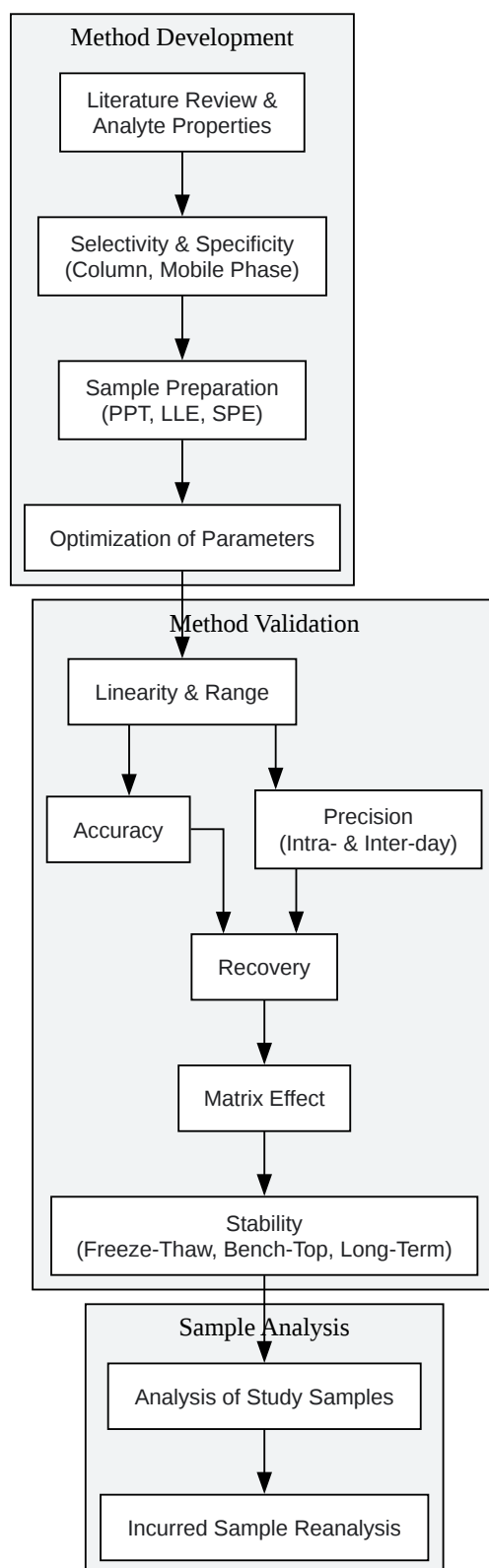
QC Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low QC (30)	> 80%	85 - 115%
High QC (800)	> 80%	85 - 115%

Visualizations



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Caption: Experimental workflow for the quantification of **(Rac)-Zevaquenabant** in plasma.



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Caption: Logical workflow for bioanalytical method validation.

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